molecular formula C18H16O5 B12557073 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one CAS No. 147666-84-0

3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one

Katalognummer: B12557073
CAS-Nummer: 147666-84-0
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: GHTACAVDDFVAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyrans This compound is characterized by the presence of methoxy groups attached to the phenyl and benzopyran rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 8-methoxy-2H-chromen-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 8-methoxy-2H-chromen-2-one in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.

    Cyclization: The intermediate product undergoes cyclization to form the desired benzopyran structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyrans.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Industry: Employed in the synthesis of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.

    3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl structure but differs in its carboxylic acid functionality.

Uniqueness

3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties compared to other methoxyphenyl compounds.

Eigenschaften

CAS-Nummer

147666-84-0

Molekularformel

C18H16O5

Molekulargewicht

312.3 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-8-methoxyisochromen-1-one

InChI

InChI=1S/C18H16O5/c1-20-13-8-7-11(9-16(13)22-3)15-10-12-5-4-6-14(21-2)17(12)18(19)23-15/h4-10H,1-3H3

InChI-Schlüssel

GHTACAVDDFVAHW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=CC=C3)OC)C(=O)O2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.